1-(1H-1,2,4-Triazol-1-YL)propan-2-OL
Description
Properties
Molecular Formula |
C5H9N3O |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
1-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C5H9N3O/c1-5(9)2-8-4-6-3-7-8/h3-5,9H,2H2,1H3 |
InChI Key |
DGWHDIYEULVUTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=NC=N1)O |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Epoxide Opening
Reacting 1,2-epoxypropane derivatives with 1,2,4-triazole under basic conditions represents another key pathway. For instance, 2-(2,4-difluorophenyl)-2,3-epoxypropane reacts with triazole in ethanol or tetrahydrofuran (THF) using triethylamine as a catalyst. The epoxide’s strained oxygen ring undergoes nucleophilic attack at the less substituted carbon, forming 1-(1H-1,2,4-triazol-1-yl)propan-2-ol.
While straightforward, this method also suffers from regiospecificity issues. Competing attacks at either carbon of the epoxide can generate positional isomers, necessitating column chromatography for separation. Modifications, such as using oxirane acid salts (e.g., epichlorohydrin sulfate), improve specificity by stabilizing the transition state.
Acid-Mediated Epoxide Opening
To enhance regiospecificity, recent advancements employ acid catalysts. For example, oxirane acid salts (general formula II, where X = chloride, sulfate, or methanesulfonate) react with 1,2,4-triazole in aqueous or alcoholic media. The acid protonates the epoxide oxygen, increasing electrophilicity at the adjacent carbon and directing nucleophilic attack to the desired position. This method reduces isomer formation to <5%, achieving yields exceeding 80% without chromatography.
Multi-Step Synthesis via Intermediate Formation
Aminolysis of Epoxide Intermediates
A PMC study demonstrates the synthesis of 1-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives through aminolysis of epoxide intermediates. For example, 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole reacts with benzylamine in ethanol at 70–80°C, followed by purification via silica gel chromatography. While this method primarily targets antifungal agents, the intermediate 1-(1H-1,2,4-triazol-1-yl)propan-2-ol is isolated in 72% yield.
Sulfonylation and Subsequent Functionalization
Comparative Analysis of Preparation Methods
| Method | Reagents | Conditions | Yield | Regiospecificity | Purification |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 1-Chloropropan-2-ol, 1,2,4-triazole | DMF, K₂CO₃, 80°C | 65–72% | Low | Column chromatography |
| Base-Catalyzed Epoxide | Epoxide, 1,2,4-triazole, Et₃N | THF, reflux | 70–75% | Moderate | Chromatography |
| Acid-Mediated Epoxide | Oxirane acid salt, 1,2,4-triazole | H₂O/EtOH, 60°C | >80% | High | Filtration |
| Aminolysis | Epoxide, benzylamine | EtOH, 70–80°C | 72% | Moderate | Chromatography |
Challenges and Optimization Strategies
Regiospecificity Enhancements
The primary challenge in synthesizing 1-(1H-1,2,4-triazol-1-yl)propan-2-ol lies in controlling reaction specificity. Acid-mediated epoxide opening (Method 2.2) significantly reduces isomer formation by leveraging transition-state stabilization . Alternatively, using bulky leaving groups in substitution reactions (Method 1) can sterically hinder undesired nucleophilic attacks, though this remains underexplored in literature.
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-oxopropyl)-1,2,4-triazole.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential in drug development, particularly in the design of antifungal and anticancer drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1H-1,2,4-Triazol-1-YL)propan-2-OL involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, leading to antimicrobial or anticancer effects. The hydroxypropyl group enhances its solubility and facilitates its interaction with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Triazole Derivatives
Fluconazole and Derivatives
Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol) is a clinically used antifungal agent. Key differences include:
- Structural Features: Fluconazole incorporates a difluorophenyl group and dual triazole rings, enhancing its affinity for fungal CYP51 (lanosterol 14α-demethylase) .
- Activity : Fluconazole exhibits broad-spectrum antifungal activity with MIC values in the μg/mL range against Candida albicans and Aspergillus fumigatus . In contrast, 1-(1H-1,2,4-triazol-1-yl)propan-2-ol itself lacks direct antifungal data but serves as a precursor for more complex derivatives.
- Metabolism : Fluconazole’s fluorine atoms improve metabolic stability, whereas the hydroxypropyl group in 1-(1H-1,2,4-triazol-1-yl)propan-2-ol may increase polarity, affecting bioavailability .
Table 1: Comparison of Key Triazole Derivatives
Prothioconazole and Metabolites
Prothioconazole (2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol) is an agricultural fungicide. Its activity arises from the desthio metabolite, which retains the triazole and chlorophenyl groups . Compared to 1-(1H-1,2,4-triazol-1-yl)propan-2-ol:
- Substituents : The chlorocyclopropyl and chlorophenyl groups in prothioconazole enhance binding to fungal targets, while the hydroxypropyl group in the parent compound may limit membrane permeability.
- Metabolism : Prothioconazole requires metabolic activation, whereas 1-(1H-1,2,4-triazol-1-yl)propan-2-ol is a simpler scaffold for further functionalization .
Biaryloxy Derivatives
Derivatives with biaryloxy side chains (e.g., 1-(substituted biaryloxy)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol) demonstrate 4–64-fold higher activity than voriconazole against C. albicans . These compounds leverage extended aromatic systems for improved target interactions, a feature absent in 1-(1H-1,2,4-triazol-1-yl)propan-2-ol.
Q & A
Q. Recommended protocols for assessing in vitro cytochrome P450 inhibition
- Step-by-Step :
Enzyme Source : Human liver microsomes (HLMs) pooled from ≥10 donors.
Incubation : 37°C, NADPH-regenerating system, 30-min pre-incubation.
Substrate Probe : Midazolam (CYP3A4) or diclofenac (CYP2C9).
Analysis : LC-MS/MS quantification of metabolites (1’-OH-midazolam, 4’-OH-diclofenac).
Data Interpretation : IC calculated via nonlinear regression (GraphPad Prism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
